![molecular formula C8H4N2O B1586130 2-Cyanophenyl isocyanate CAS No. 42066-86-4](/img/structure/B1586130.png)
2-Cyanophenyl isocyanate
Overview
Description
2-Cyanophenyl isocyanate (2-CPI) is an organic compound belonging to the family of isocyanates. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. 2-CPI is a versatile reagent with a wide range of applications in organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers.
Scientific Research Applications
Medicine: Antibacterial Agents
2-Cyanophenyl isocyanate: has been identified as a bifunctional reagent that can react with thionyl chloride to produce active methylene and carbonyl groups . This reactivity has been harnessed to synthesize compounds with antibacterial activity against pathogens such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. Its efficiency as a pesticide also stems from its ability to inhibit bacterial and fungal growth, making it a valuable compound in pharmaceutical research.
Materials Science: Polyurethane Production
In the realm of materials science, 2-Cyanophenyl isocyanate plays a crucial role in the synthesis of polyurethanes (PUs), which are used in protective coatings, adhesives, and insulation . The push towards sustainability has led to the exploration of bio-based isocyanates derived from biomass, aiming to replace fossil-based counterparts and reduce reliance on toxic phosgene processes.
Environmental Science: Detection of Airborne Isocyanates
Environmental monitoring of airborne isocyanates is critical due to their toxicity2-Cyanophenyl isocyanate can be utilized in developing sensitive detection techniques, such as fluorescence-based methods, to protect workers from adverse health effects in industrial settings .
Energy Production: Green Polyurethanes
2-Cyanophenyl isocyanate: contributes to the production of green polyurethanes by reacting with renewable resources like polyether polyol or polyester polyol. When combined with sustainable practices like water electrolysis using renewable energy, it helps create more environmentally friendly polyurethane materials .
Chemical Synthesis: Intermediate for Heterocyclic Compounds
As an intermediate in organic synthesis, 2-Cyanophenyl isocyanate is involved in the synthesis of various heterocyclic compounds. Its reactivity is leveraged in multicomponent reactions, contributing to the diversity of synthetic pathways available to chemists .
Biotechnology: Enzyme-Catalyzed Reactions
In biotechnological applications, 2-Cyanophenyl isocyanate finds utility in studying enzyme-catalyzed reactions and exploring biochemical processes. Its versatility makes it a valuable tool in the biological sciences, aiding in the understanding of physiological mechanisms .
Mechanism of Action
Target of Action
2-Cyanophenyl isocyanate is a chemical compound that primarily targets proteins in biological systems . The isocyanate group in the compound can react with the amino groups in proteins, leading to changes in protein structure and function .
Mode of Action
The mode of action of 2-Cyanophenyl isocyanate involves the interaction of the isocyanate group with the amino groups in proteins . This interaction results in the formation of urea linkages, altering the structure of the protein. The changes in protein structure can affect the protein’s function, potentially leading to various biological effects .
Biochemical Pathways
2-Cyanophenyl isocyanate can affect several biochemical pathways due to its interaction with proteins . It can influence pathways related to protein ubiquitylation, oxidative stress, and DNA repair processes . The compound’s interaction with proteins can lead to changes in these pathways, potentially resulting in various downstream effects .
Pharmacokinetics
Like other isocyanates, it is likely that the compound is rapidly absorbed and distributed in the body following exposure . The metabolism of 2-Cyanophenyl isocyanate likely involves its reaction with biological molecules, while excretion may occur through metabolic products .
Result of Action
The molecular and cellular effects of 2-Cyanophenyl isocyanate’s action are largely due to its interaction with proteins . The formation of urea linkages can alter protein structure and function, potentially leading to cellular effects such as changes in cell signaling, protein degradation, and cellular stress responses .
Action Environment
The action, efficacy, and stability of 2-Cyanophenyl isocyanate can be influenced by various environmental factors . For instance, the presence of moisture can lead to the hydrolysis of the isocyanate group, potentially reducing the compound’s reactivity . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity .
properties
IUPAC Name |
2-isocyanatobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLNVWAFXQUXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370993 | |
Record name | 2-isocyanatobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanophenyl isocyanate | |
CAS RN |
42066-86-4 | |
Record name | 2-isocyanatobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.